1-(4-Aminopiperidin-1-yl)butan-1-one is a synthetic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. Its significance in scientific research stems from its versatility as a building block for developing novel compounds with potential therapeutic applications, particularly in the fields of oncology and inflammation. []
1-(4-Aminopiperidin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the production of pharmaceuticals and other organic compounds.
The compound can be synthesized through various methods, typically involving the reaction of 4-aminopiperidine with butanone. Its chemical structure can be represented by the molecular formula C₉H₁₅N, and it has a unique CAS number: 1039312-31-6.
1-(4-Aminopiperidin-1-yl)butan-1-one is classified as an amine due to the presence of an amino group (-NH₂) attached to the piperidine ring. It also contains a ketone functional group, which contributes to its reactivity and potential biological activity.
The synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one generally involves the following steps:
The reaction conditions can vary significantly based on the desired yield and purity. Parameters such as temperature, pressure, and solvent choice are critical for achieving optimal results. For example, using polar solvents can enhance reactivity due to better solvation of ionic intermediates.
The molecular weight of 1-(4-Aminopiperidin-1-yl)butan-1-one is approximately 151.23 g/mol. Its specific structural features contribute to its unique chemical properties, making it suitable for various applications in medicinal chemistry.
1-(4-Aminopiperidin-1-yl)butan-1-one can undergo several types of chemical reactions:
The specific reaction pathways depend on the conditions used (e.g., temperature, solvent). For instance, oxidation reactions may require oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
The mechanism of action for 1-(4-Aminopiperidin-1-yl)butan-1-one involves its interaction with biological targets such as receptors or enzymes. The amino group allows for hydrogen bonding interactions, which may modulate receptor activity or enzyme kinetics.
When interacting with biological systems, this compound may exert effects by binding to specific molecular targets, leading to alterations in cellular signaling pathways. The exact targets and pathways involved depend on its application context in medicinal chemistry.
Relevant data indicates that this compound's stability and reactivity make it suitable for various organic synthesis applications.
1-(4-Aminopiperidin-1-yl)butan-1-one has several scientific research applications:
The nucleophilic acylation of 4-aminopiperidine with activated carbonyl derivatives serves as the predominant synthetic pathway for 1-(4-aminopiperidin-1-yl)butan-1-one (CAS: 1016766-71-4). This approach capitalizes on the differential nucleophilicity between the piperidine nitrogen and the exocyclic amine group. In optimized procedures, 4-aminopiperidine reacts with butyryl chloride or its equivalent (e.g., butanoic anhydride) in aprotic solvents such as tetrahydrofuran or dichloromethane at controlled temperatures (-20°C to 0°C) to minimize diacylation byproducts [4] . The reaction typically employs tertiary amine bases (e.g., triethylamine, diisopropylethylamine) at stoichiometric ratios to neutralize generated hydrogen chloride, achieving yields exceeding 75% after aqueous workup. Critical to success is the moisture-free environment to prevent competitive hydrolysis of the acylating agent. Post-reaction purification often involves extraction into organic solvents followed by crystallization, with isolated products typically demonstrating >95% purity as confirmed by HPLC analysis [4].
Table 1: Key Reaction Parameters for Nucleophilic Acylation
Acylating Agent | Base | Solvent | Temperature | Reaction Time | Yield Range |
---|---|---|---|---|---|
Butyryl chloride | TEA | THF | -20°C → 25°C | 4-6 hours | 75-82% |
Butyryl chloride | DIPEA | DCM | 0°C → 25°C | 3-5 hours | 78-85% |
Butanoic anhydride | Pyridine | Toluene | 25°C | 12-18 hours | 65-72% |
While less direct than acylation, reductive amination offers a strategic alternative for constructing analogs featuring modified alkyl chains. This methodology employs 4-aminopiperidine and levulinic acid (4-oxopentanoic acid), where the ketone carbonyl undergoes imine formation followed by reduction. The process requires careful pH control during imine generation (optimally at pH 4.5-6.0 using acetate buffers) to prevent dialkylation [7]. Subsequent reduction employs borohydride reagents (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) in dichloromethane or 1,2-dichloroethane, offering superior selectivity over sodium borohydride by minimizing carbonyl over-reduction. Catalytic hydrogenation (Pd/C, H₂ 50 psi) presents a scalable alternative but necessitates specialized equipment. This route provides access to γ-aminobutanone derivatives but typically delivers lower overall yields (55-65%) compared to direct acylation due to competing side reactions and purification challenges associated with secondary amine byproducts [7] .
Protection-deprotection sequences are indispensable for achieving selective monoacylation when targeting unsymmetrical derivatives. The tert-butyloxycarbonyl (Boc) group serves as the protecting group of choice for the exocyclic amine of 4-aminopiperidine due to its orthogonal stability under acylation conditions and mild deprotection protocols. Protection employs di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 equiv.) in THF/water mixtures at 0-5°C, with yields of Boc-protected 4-aminopiperidine exceeding 90% [4]. Subsequent N-acylation on the piperidine nitrogen proceeds under standard conditions (e.g., butyryl chloride, DIPEA, DCM). Crucially, Boc removal utilizes acidic conditions (HCl in dioxane, 4M; or trifluoroacetic acid in DCM, 20-50% v/v) at ambient temperature for 1-3 hours. This methodology enables the synthesis of structurally complex analogs bearing acid-sensitive functional groups that would degrade under direct acylation conditions. However, the additional synthetic steps reduce overall yield to 60-70% for the target compound [4] [8].
Continuous flow technology addresses key limitations of batch synthesis, particularly for exothermic acylation reactions and hazardous reagent handling. Microreactor systems enable precise thermal control and reduced reaction volumes, significantly enhancing safety profiles during butyryl chloride addition. In optimized flow processes, solutions of 4-aminopiperidine (in THF) and butyryl chloride (in THF) are simultaneously pumped through a static mixer into a temperature-controlled tubular reactor (residence time 2-5 minutes) maintained at -10°C [4]. The effluent undergoes immediate quenching with aqueous base to prevent product degradation. This approach achieves near-equimolar reagent use (1.05 equiv. acyl chloride) and reduces solvent consumption by >40% compared to batch protocols. Impressively, flow synthesis delivers consistent product quality (>98% purity by HPLC) with throughput exceeding 100 g/hour in lab-scale reactors, demonstrating significant potential for industrial-scale manufacturing [4].
Conversion to the hydrochloride salt (CAS: 1235440-40-0) represents the preferred final form for 1-(4-aminopiperidin-1-yl)butan-1-one due to enhanced stability and crystallinity. Salt formation employs anhydrous hydrogen chloride gas bubbled through a cold (0-5°C) solution of the free base in anhydrous ethanol or isopropanol until pH <1.0 is achieved. Critical to purity is the anti-solvent crystallization step, typically using diethyl ether or methyl tert-butyl ether (MTBE), added dropwise to the concentrated ethanolic solution under vigorous agitation [6]. Seeding techniques during the crystallization onset improve crystal habit and particle size distribution. The process yields a high-purity hydrochloride salt (≥99.0% by ion chromatography) with residual solvent levels below ICH limits. Recrystallization optimization reveals ethanol/MTBE as superior to acetone/hexane systems, providing needle-like crystals with low hygroscopicity suitable for long-term storage. The hydrochloride salt exhibits a characteristic melting point range of 210-215°C (dec.) [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7